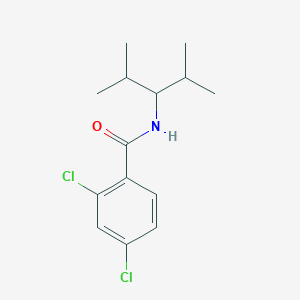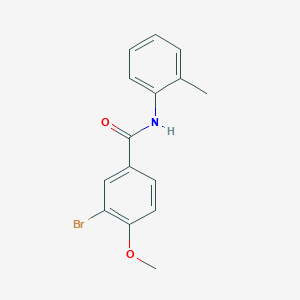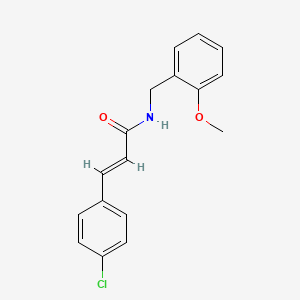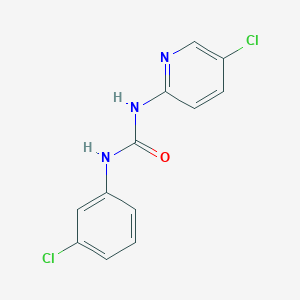![molecular formula C15H18N4O3 B5727547 3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5727547.png)
3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a protein that plays a crucial role in the innate immune response, and its activation can lead to the production of pro-inflammatory cytokines. TAK-242 has been shown to inhibit the production of these cytokines, making it a potential therapeutic agent for a variety of inflammatory diseases.
Mecanismo De Acción
3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide acts by selectively inhibiting TLR4 signaling, which is a key mediator of the innate immune response. TLR4 activation leads to the production of pro-inflammatory cytokines, which can contribute to the development of inflammatory diseases. By inhibiting TLR4 signaling, 3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide can reduce cytokine production and inflammation.
Biochemical and Physiological Effects:
3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of inflammation, and the modulation of immune cell function. These effects have been observed in both in vitro and in vivo studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide is its specificity for TLR4 signaling, which allows for targeted inhibition of the innate immune response. However, one limitation of 3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide is its relatively short half-life, which can make it difficult to achieve sustained inhibition of TLR4 signaling.
Direcciones Futuras
There are a number of potential future directions for research on 3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide, including the development of more potent and selective inhibitors of TLR4 signaling, the investigation of 3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide's potential in other inflammatory diseases, and the exploration of the mechanisms underlying 3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide's effects on immune cell function. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide in humans.
Métodos De Síntesis
The synthesis of 3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide involves several steps, including the reaction of 3-methyl-4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine to form the intermediate, which is then reacted with 4-aminobenzamide to form the final product, 3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide.
Aplicaciones Científicas De Investigación
3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications in a variety of inflammatory diseases, including sepsis, rheumatoid arthritis, and inflammatory bowel disease. In preclinical studies, 3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide has been shown to effectively inhibit pro-inflammatory cytokine production and reduce inflammation in animal models of these diseases.
Propiedades
IUPAC Name |
3-methyl-4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-9-7-12(5-6-14(9)19(21)22)15(20)16-8-13-10(2)17-18(4)11(13)3/h5-7H,8H2,1-4H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFQYELWNJQBPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=C(N(N=C2C)C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(4-chlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727470.png)

![N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5727483.png)
![[(2-oxo-2-{4-[(phenylsulfonyl)amino]phenyl}ethyl)thio]acetic acid](/img/structure/B5727485.png)



![N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5727505.png)


![2-(4-amino-6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3,5-triazin-2-yl)phenol](/img/structure/B5727552.png)
![7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one](/img/structure/B5727569.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-methylphenyl)acetamide](/img/structure/B5727571.png)
